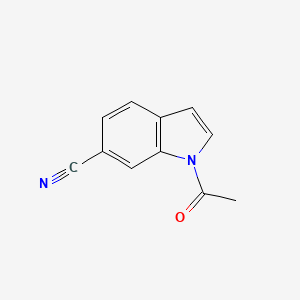

1-acetyl-1H-indole-6-carbonitrile

説明

Historical Context of Indole (B1671886) Derivatives Research

The journey into the world of indole chemistry began in the 19th century with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole itself. wikipedia.org This foundational work paved the way for the discovery of numerous naturally occurring and synthetic indole derivatives. The realization in the 1930s that the indole structure is a core component of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, as well as many alkaloids, ignited intense and sustained research interest. wikipedia.orgnih.gov This historical foundation has established a rich library of synthetic methodologies and a deep understanding of the chemical reactivity of the indole nucleus, which is crucial for the synthesis and study of compounds like 1-acetyl-1H-indole-6-carbonitrile.

Significance of Substituted Indole Scaffolds in Contemporary Chemical and Pharmaceutical Research

The indole scaffold is a highly sought-after structure in modern drug discovery and materials science. Its unique electronic properties and the ability to substitute it at various positions allow for the fine-tuning of its biological activity and physical characteristics. Indole derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netchula.ac.th

The versatility of the indole nucleus allows it to interact with a wide array of biological targets. chula.ac.th For instance, the presence of an indole ring is a key feature in many approved drugs, such as the anti-migraine medication Sumatriptan and the anticancer agent Sunitinib. mdpi.com The ability to modify the indole core at different positions, such as the N1, C3, and C6 positions, enables chemists to create vast libraries of compounds for screening against various diseases. mdpi.comresearchgate.net

Rationale for Dedicated Academic Investigation of this compound

The specific academic interest in this compound stems from the unique combination of its substituent groups, each of which is known to influence the properties of the parent indole molecule in significant ways.

The N-acetyl group plays a crucial role in modifying the electronic properties of the indole ring. The nitrogen atom in indole has a lone pair of electrons that contribute to the aromaticity of the ring system. Acetylation of this nitrogen atom withdraws electron density from the ring, which can alter its reactivity in chemical syntheses and its binding affinity to biological targets. nih.gov For example, in some contexts, an N-acetyl group has been shown to enhance the anti-proliferative activity of indole derivatives. nih.gov

The combination of the N-acetyl and 6-cyano substituents on the indole framework presents a unique molecular architecture. A dedicated investigation into this compound is therefore warranted to explore its specific chemical reactivity, to understand how these two groups synergistically or antagonistically affect the properties of the indole ring, and to evaluate its potential in medicinal chemistry and materials science. While broad studies on substituted indoles provide a general understanding, a focused investigation on this specific compound is necessary to unlock its unique potential and to contribute to the ever-expanding knowledge base of indole chemistry.

Structure

3D Structure

特性

IUPAC Name |

1-acetylindole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-8(14)13-5-4-10-3-2-9(7-12)6-11(10)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLADPUTDHKBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649229 | |

| Record name | 1-Acetyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017791-09-1 | |

| Record name | 1-Acetyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of 1 Acetyl 1h Indole 6 Carbonitrile

Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indoles, driven by the electron-rich nature of the heterocyclic ring system. The reactivity and orientation of these substitutions are significantly influenced by the substituents present on the ring.

Intrinsic Regioselectivity of Substitutions (C-2, C-3, C-6) in Substituted Indoles

The indole nucleus is a π-excessive heterocycle, making it highly susceptible to electrophilic attack, with a reactivity estimated to be many orders of magnitude greater than that of benzene (B151609). nih.govpearson.com This high reactivity is due to the ability of the nitrogen atom's lone pair to participate in the π-system, increasing the electron density of the ring.

The site of electrophilic attack is predominantly the C-3 position of the pyrrole (B145914) ring. nih.govpearson.comstackexchange.com This preference is explained by the stability of the cationic intermediate (the Wheland intermediate or σ-complex) formed during the reaction. Attack at C-3 allows the positive charge to be delocalized over the nitrogen and C-2 atoms without disrupting the aromaticity of the fused benzene ring. stackexchange.com In contrast, attack at the C-2 position leads to an intermediate where delocalization onto the nitrogen atom forces the benzene ring into a non-aromatic quinoidal structure, which is energetically less favorable.

While C-3 is the most nucleophilic position, substitution can occur at other positions depending on the reaction conditions and the steric and electronic nature of existing substituents. If the C-3 position is blocked, electrophilic attack may occur at C-2. Substitution on the benzene portion of the indole ring (at positions C-4, C-5, C-6, and C-7) is generally much less favored unless the pyrrole ring is deactivated. For instance, in 5-hydroxyindole (B134679) derivatives, Friedel-Crafts acetylation occurs regioselectively at the C-6 position, ortho to the activating hydroxyl group. ias.ac.in

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the Indole Ring

| Position of Attack | Relative Reactivity | Stability of Intermediate | Key Factors |

| C-3 | Most Favored | Highest stability; charge delocalized over N and C-2 while retaining benzene aromaticity. stackexchange.com | The nitrogen lone pair effectively stabilizes the positive charge. |

| C-2 | Less Favored | Lower stability; disruption of benzene aromaticity in one key resonance structure. | Energetically less favorable intermediate compared to C-3 attack. |

| C-6 (Benzene ring) | Least Favored | Lowest stability; requires overcoming the high intrinsic reactivity of the pyrrole ring. | Generally occurs only when the pyrrole ring is strongly deactivated or the benzene ring is highly activated. ias.ac.in |

Influence of the N-Acetyl Group on Indole Ring Reactivity

The introduction of an acetyl group at the N-1 position significantly modifies the reactivity of the indole nucleus. The N-acetyl group is strongly electron-withdrawing due to the resonance effect of the carbonyl group, which delocalizes the nitrogen atom's lone pair of electrons into the acetyl moiety.

This withdrawal of electron density has two primary consequences:

Transformations Involving the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of chemical transformations, providing a synthetic handle to introduce other functionalities.

Nucleophilic Reactions at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and is susceptible to attack by nucleophiles. Key reactions include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield a carboxamide intermediate (1-acetyl-1H-indole-6-carboxamide) and, upon further reaction, the corresponding carboxylic acid (1-acetyl-1H-indole-6-carboxylic acid).

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. For example, reaction with a Grignard reagent (R-MgBr) would produce 1-acetyl-6-acyl-1H-indole.

Addition of other Nucleophiles: Other nucleophiles can also add to the nitrile group. For instance, cyanide has been used as a nucleophile in reactions with indolynes to generate cyanoindoles. nih.gov

Selective Chemical Modifications and Derivatizations of the Carbonitrile Moiety

Beyond direct nucleophilic addition, the carbonitrile group can be selectively modified to produce other important functional groups.

Reduction to an Amine: The most common transformation is the reduction of the nitrile to a primary amine (-CH₂NH₂). This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst). This would convert 1-acetyl-1H-indole-6-carbonitrile into 1-acetyl-6-(aminomethyl)-1H-indole.

Formation of Tetrazoles: Nitriles can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form tetrazole rings via a [3+2] cycloaddition reaction. This would yield a derivative where the 6-cyano group is replaced by a tetrazol-5-yl ring.

Table 2: Summary of Potential Reactions at the Carbonitrile Group

| Reaction Type | Reagents | Intermediate Product | Final Product |

| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | 1-acetyl-1H-indole-6-carboxamide | 1-acetyl-1H-indole-6-carboxylic acid |

| Partial Hydrolysis | H₂O₂, base | - | 1-acetyl-1H-indole-6-carboxamide |

| Reduction | 1. LiAlH₄, 2. H₂O or H₂, Pd/C | - | 1-acetyl-6-(aminomethyl)-1H-indole |

| Grignard Reaction | 1. R-MgBr, 2. H₃O⁺ | Imine | 1-acetyl-6-acyl-1H-indole |

| Tetrazole Formation | NaN₃, NH₄Cl | - | 1-acetyl-6-(1H-tetrazol-5-yl)-1H-indole |

Reactivity of the N-Acetyl Group

The N-acetyl group primarily functions as a protecting group for the indole nitrogen, but it possesses its own distinct reactivity.

Hydrolysis (Deprotection): The most common reaction of the N-acetyl group is its removal to regenerate the N-H indole. This is typically accomplished by hydrolysis under basic conditions, for example, using sodium hydroxide (B78521) in an alcoholic solvent. This reaction is fundamental in multi-step syntheses where the reactivity of the indole nitrogen needs to be temporarily masked.

Photoreactivity: Certain N-acetylindole derivatives exhibit unique photoreactivity. For instance, N-acetyl-7-nitroindoline can be photo-activated, causing the acetyl group to transfer to the nitro group, forming a reactive nitronic anhydride (B1165640). jst.go.jp This intermediate can then act as an acetylating agent for nucleophiles like amines or alcohols. jst.go.jp While this specific reaction requires the presence of a nitro group, it highlights a potential pathway for the N-acetyl group to participate in reactions under photochemical stimulation.

Stability: The N-acetyl group is stable to a wide range of conditions that might affect other parts of the molecule, such as certain oxidative and reductive conditions, and many cross-coupling reactions. This stability is why it is frequently employed as a protecting group during the synthesis and functionalization of indoles. nih.govrsc.org

Condensation Reactions at the Acetyl Moiety for Extended Architectures

Condensation reactions are a fundamental class of organic reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water or ammonia (B1221849). numberanalytics.comrsc.org In the context of this compound, the acetyl moiety presents a potential site for such reactions, which could lead to the formation of extended molecular architectures.

The carbonyl group of the N-acetyl substituent can potentially participate in various condensation reactions, analogous to those of ketones. For instance, an aldol-type condensation could be envisaged where the acetyl group, after deprotonation of the alpha-carbon, acts as a nucleophile. However, the acidity of the α-protons of the N-acetyl group is generally low, and an attempt to acetylate N-acetyl indole under certain conditions resulted in the recovery of the starting material, indicating the stability of this group. researchgate.net

Alternatively, the acetyl group could act as an electrophile. In the presence of a strong base, other nucleophiles could attack the carbonyl carbon. While specific examples involving the N-acetyl group of indoles in this manner are scarce, related transformations are known for other acetylated heterocycles. For example, the selective utilization of N-acetyl groups in chitin (B13524) for transamidation with amines has been reported, demonstrating the potential for the acetyl group to participate in condensation-like reactions. frontiersin.orgfrontiersin.org

Below is a hypothetical data table illustrating potential condensation reactions at the acetyl moiety of this compound, based on general principles of organic reactivity. It is important to note that these are proposed reactions and would require experimental validation.

| Reaction Type | Reactant | Catalyst/Conditions | Potential Product |

| Aldol-type Condensation | Benzaldehyde | Strong base (e.g., LDA), THF, low temp. | 1-(3-hydroxy-3-phenylpropanoyl)-1H-indole-6-carbonitrile |

| Claisen-Schmidt Condensation | Acetophenone | Strong base (e.g., NaOEt), Ethanol, reflux | 1-(3-phenyl-1-oxobut-2-en-1-yl)-1H-indole-6-carbonitrile |

| Knoevenagel Condensation | Malononitrile | Piperidine, Ethanol, reflux | 1-(2,2-dicyanovinyl)-1H-indole-6-carbonitrile |

This table presents hypothetical reactions for illustrative purposes. LDA = Lithium diisopropylamide, THF = Tetrahydrofuran, NaOEt = Sodium ethoxide.

Acyl Group Modifications and Transformations

The N-acetyl group of this compound can undergo various modifications and transformations, primarily through nucleophilic acyl substitution. libretexts.orgyoutube.com These reactions involve the attack of a nucleophile on the carbonyl carbon of the acetyl group, leading to the formation of a tetrahedral intermediate, which then collapses to give the product and a leaving group. libretexts.org

A key transformation is the deacetylation of the indole nitrogen. This is often achieved by hydrolysis under basic or acidic conditions, regenerating the 1H-indole-6-carbonitrile. This reaction is synthetically useful as the acetyl group often serves as a protecting group for the indole nitrogen during other transformations on the molecule. researchgate.net

Furthermore, the acetyl group can be transferred to other nucleophiles in a process known as transamidation. Research on chitin has shown that the N-acetyl group can be selectively transferred to various amines, yielding the corresponding amides. frontiersin.orgfrontiersin.org This suggests that this compound could potentially serve as an acetylating agent for amines, alcohols, and other nucleophiles under appropriate catalytic conditions. For instance, metal catalysts like copper(II) acetate (B1210297) have been shown to facilitate such transamidation reactions. frontiersin.org

The following table summarizes potential acyl group modifications and transformations for this compound.

| Transformation | Reagent(s) | Product | Reaction Type |

| Deacetylation (Hydrolysis) | aq. NaOH or HCl | 1H-Indole-6-carbonitrile | Nucleophilic Acyl Substitution |

| Transamidation | Aniline (B41778), Cu(OAc)₂ | N-Phenylacetamide | Acyl Transfer |

| Alcoholysis | Methanol, Acid catalyst | Methyl acetate | Nucleophilic Acyl Substitution |

| Reduction | LiAlH₄ | 1-Ethyl-1H-indole-6-carbonitrile | Reduction |

aq. = aqueous, Cu(OAc)₂ = Copper(II) acetate, LiAlH₄ = Lithium aluminium hydride.

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms of this compound requires a combination of computational and experimental approaches. These advanced investigations can provide detailed insights into reaction pathways, transition states, and the factors governing reactivity and selectivity.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level, especially for compounds where experimental data is scarce. benthamscience.com Methods like Density Functional Theory (DFT) can be employed to model the geometric and electronic structures of reactants, intermediates, transition states, and products.

For this compound, computational studies could elucidate several key aspects of its reactivity:

Reaction Energetics: Calculation of the potential energy surface for a proposed reaction can determine the activation energies and reaction enthalpies, predicting the feasibility of a reaction pathway.

Transition State Analysis: Locating and characterizing transition state structures can provide crucial information about the geometry of the activated complex and the bond-forming/bond-breaking processes.

Influence of Substituents: The effect of the nitrile group at the 6-position on the reactivity of the acetyl group and the indole ring can be systematically studied.

Solvent Effects: The role of the solvent in stabilizing or destabilizing intermediates and transition states can be modeled using implicit or explicit solvent models.

The table below outlines some computational methods and the insights they could provide for understanding the reactivity of this compound.

| Computational Method | Information Provided | Relevance to this compound |

| Density Functional Theory (DFT) | Ground and transition state geometries, reaction energies, electronic properties. | Elucidation of reaction pathways for condensation and acyl transfer reactions. |

| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis spectra prediction. | Understanding photochemical reactivity, if any. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects, dynamic behavior. | Simulating the behavior of the molecule in solution and its interaction with other reactants. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Characterizing the nature of bonding in transition states and intermediates. |

Experimental Verification of Proposed Reaction Mechanisms

Experimental studies are essential to validate the reaction mechanisms proposed by computational models and to provide definitive evidence for the structures of intermediates and products. A variety of experimental techniques can be employed to probe the mechanistic details of reactions involving this compound.

Isotope Labeling Studies: Using isotopically labeled reactants (e.g., with ¹³C or ²H) can help to trace the fate of specific atoms throughout a reaction, providing strong evidence for proposed bond-forming and bond-breaking steps.

Trapping of Intermediates: Designing experiments to trap reactive intermediates can provide direct evidence for their existence. For example, in a proposed multi-step reaction, the addition of a trapping agent that selectively reacts with a specific intermediate can confirm its presence.

Spectroscopic Analysis: Techniques like in-situ NMR or IR spectroscopy can be used to monitor the progress of a reaction in real-time, allowing for the identification of transient species.

The following table lists some experimental techniques and their potential application in verifying the reaction mechanisms of this compound.

| Experimental Technique | Application |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of products and intermediates, monitoring reaction progress. |

| Infrared (IR) Spectroscopy | Identification of functional groups, monitoring the disappearance of reactants and appearance of products. |

| Mass Spectrometry (MS) | Determination of molecular weights of products and intermediates, fragmentation analysis for structural information. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure of stable products and intermediates. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of reactants, products, and byproducts for kinetic analysis. |

Structural Characterization and Spectroscopic Analysis of 1 Acetyl 1h Indole 6 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For 1-acetyl-1H-indole-6-carbonitrile, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed for a comprehensive analysis.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

The protons on the indole (B1671886) ring exhibit characteristic coupling patterns. The proton at position 7 typically appears as a doublet, coupled to the proton at position 5. Similarly, the proton at position 4 also presents as a doublet, coupled to the proton at position 5. The proton at position 5, being coupled to both H-4 and H-7, would be expected to show a more complex splitting pattern, often a doublet of doublets. The protons at positions 2 and 3 on the pyrrole (B145914) part of the indole ring often appear as doublets due to their mutual coupling. The acetyl group protons (CH₃) characteristically appear as a sharp singlet, typically in the range of 2-3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 7.47 | s |

| H-3 | 6.75 | d |

| H-4 | 7.94 | d |

| H-5 | 7.40 | dd |

| H-7 | 8.40 | s |

| -COCH₃ | 2.74 | s |

Note: These are predicted values and may vary slightly from experimental data. 's' denotes a singlet, 'd' a doublet, and 'dd' a doublet of doublets.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the hybridization and electronic environment of the carbon atoms. oregonstate.edu

In this compound, the carbonyl carbon of the acetyl group is expected to be significantly downfield, typically in the range of 165-190 ppm. The carbon of the nitrile group (-C≡N) usually appears in the range of 110-125 ppm. oregonstate.edu The aromatic carbons of the indole ring will resonate in the aromatic region (approximately 100-150 ppm). The quaternary carbons (C-3a, C-6, C-7a) are typically weaker in intensity compared to the carbons bearing protons. The methyl carbon of the acetyl group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 116.5 |

| C-3 | 108.1 |

| C-3a | 130.9 |

| C-4 | 124.7 |

| C-5 | 122.0 |

| C-6 | 106.8 |

| C-7 | 118.8 |

| C-7a | 136.4 |

| -C≡N | 119.9 |

| -C=O | 168.4 |

| -CH₃ | 23.9 |

Note: These are predicted values and can differ from experimental results.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₁H₈N₂O, approximately 184.19 g/mol ). guidechem.com

Common fragmentation pathways for N-acetylindoles involve the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) or a methyl radical (•CH₃). The loss of the acetyl group would result in a significant peak corresponding to the 1H-indole-6-carbonitrile cation. Further fragmentation of the indole ring can also occur.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the m/z value, allowing for the determination of the elemental formula of the molecular ion and its fragments. nih.gov This is a critical step in confirming the identity of a new compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

For this compound, several characteristic absorption bands would be expected in the IR spectrum. The strong absorption band for the nitrile group (-C≡N) stretching vibration typically appears in the region of 2260-2220 cm⁻¹. nih.gov The carbonyl group (C=O) of the acetyl moiety will exhibit a strong absorption band in the range of 1700-1650 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C-H bending vibrations give rise to signals in the fingerprint region (below 1500 cm⁻¹). The C-N stretching vibrations of the indole ring will also contribute to the complex pattern in the fingerprint region. The study of related indole derivatives, such as 6-isocyano-1-methyl-1H-indole, can provide comparative insights into the vibrational characteristics of the indole core. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Nitrile (C≡N) Stretch | 2260 - 2220 | Medium to Strong |

| Carbonyl (C=O) Stretch | 1700 - 1650 | Strong |

| Aromatic C=C Stretch | ~1600-1450 | Medium to Weak |

| C-N Stretch | ~1350-1250 | Medium |

Identification of Characteristic Vibrational Modes for Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the key functional groups are the N-acetyl group, the cyano group, and the indole ring system. The expected vibrational modes for these groups can be predicted by examining the spectra of analogous compounds.

The N-acetyl group introduces a strong carbonyl (C=O) stretching vibration, which is typically observed in the region of 1700-1750 cm⁻¹. The acetylation of the indole nitrogen is known to shift the vibrational frequencies of the indole ring. researchgate.net The cyano (C≡N) group exhibits a sharp and characteristic stretching vibration in the range of 2220-2260 cm⁻¹. researchgate.net The indole ring itself presents a series of characteristic bands, including N-H stretching (absent in the N-acetylated form), C-H stretching of the aromatic and pyrrole rings, and C=C and C-N stretching vibrations within the bicyclic system. researchgate.net

A study on the vibrational characteristics of 6-isocyano-1-methyl-1H-indole, a structurally related compound, provides insight into the vibrations of the indole-6-substituted ring. nih.govguidechem.com Furthermore, computational studies on 5-cyanoindole (B20398) have detailed the influence of the molecular environment on the nitrile stretching frequency. researchgate.net The IR spectrum of the parent compound, 1H-indole-6-carbonitrile, would also serve as a valuable reference for the indole ring vibrations. nih.gov

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| N-Acetyl | C=O stretch | 1710 - 1740 | Strong intensity. Position can be influenced by conjugation and electronic effects. |

| Cyano | C≡N stretch | 2220 - 2240 | Sharp, medium to strong intensity. |

| Indole Ring | Aromatic C-H stretch | 3000 - 3100 | Multiple weak to medium bands. |

| Indole Ring | C=C stretch | 1450 - 1620 | Multiple bands of varying intensity. |

This table is predictive and based on data from analogous compounds.

X-ray Crystallography and Solid-State Structure Analysis

While specific crystallographic data for this compound is not publicly available, a detailed analysis of closely related structures, such as (E)-1-(1-acetyl-1H-indol-3-yl)-3-(2-bromophenyl)-2-cyanoprop-1-en-1-yl acetate (B1210297), provides a strong basis for predicting its solid-state structure. nih.gov X-ray crystallography allows for the precise determination of molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal packing.

The molecular geometry of this compound is expected to feature a planar indole ring system. The N-acetyl group will be attached to the indole nitrogen, and its orientation relative to the indole plane will be a key conformational feature. In similar acetylated indole structures, the acetyl group may be twisted out of the plane of the indole ring to minimize steric hindrance. nih.gov The carbon-nitrogen triple bond of the cyano group is linear.

The bond lengths and angles within the indole ring are anticipated to be consistent with those of other indole derivatives. nih.gov The C-N bond of the acetyl group will be shorter than a typical single bond due to amide resonance. The geometry around the acetyl carbonyl carbon will be trigonal planar.

Table 2: Predicted Key Geometric Parameters for this compound

| Parameter | Atom(s) Involved | Expected Value |

|---|---|---|

| Bond Length | C=O (acetyl) | ~1.22 Å |

| Bond Length | C-N (acetyl-indole) | ~1.38 Å |

| Bond Length | C≡N (cyano) | ~1.15 Å |

| Bond Angle | O=C-N (acetyl) | ~120° |

| Bond Angle | C-N-C (indole-acetyl) | ~125° |

This table is predictive and based on data from analogous compounds. nih.gov

The crystal packing of this compound will be dictated by a combination of intermolecular forces. In the absence of strong hydrogen bond donors like the N-H group found in the parent indole, the packing will likely be governed by weaker interactions. nih.govnih.gov

These interactions are expected to include:

Dipole-dipole interactions: Arising from the polar acetyl and cyano groups.

π-π stacking: The planar indole rings can stack on top of each other, contributing to the stability of the crystal lattice. The stacking distance is typically in the range of 3.4-3.8 Å. nih.gov

C-H···O and C-H···N interactions: Weak hydrogen bonds can form between the hydrogen atoms of the indole ring or the acetyl methyl group and the oxygen atom of the acetyl group or the nitrogen atom of the cyano group of neighboring molecules. nih.gov

C-H···π interactions: The hydrogen atoms of one molecule can interact with the π-electron cloud of the indole ring of an adjacent molecule. nih.gov

Computational and Theoretical Investigations of 1 Acetyl 1h Indole 6 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution and energy levels, which are key determinants of a molecule's stability and reactivity.

Molecular Orbital Analysis and Prediction of Reactivity Descriptors

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. For 1-acetyl-1H-indole-6-carbonitrile, the HOMO is anticipated to be located primarily on the indole (B1671886) ring, while the LUMO is expected to be influenced by the electron-withdrawing acetyl and nitrile groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. The presence of both an acetyl and a nitrile group is expected to lower the LUMO energy significantly, likely resulting in a smaller HOMO-LUMO gap compared to unsubstituted indole. This would suggest that this compound is more susceptible to nucleophilic attack.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can provide a more quantitative prediction of reactivity. These parameters help in understanding how the molecule will interact with other chemical species.

| Reactivity Descriptor | Predicted Trend for this compound | Rationale |

| HOMO Energy | Lowered compared to indole | Influence of electron-withdrawing acetyl and nitrile groups |

| LUMO Energy | Significantly lowered compared to indole | Strong electron-withdrawing nature of the substituents |

| HOMO-LUMO Gap | Smaller compared to indole | Increased potential for electronic transitions and reactivity |

| Electrophilicity Index | Higher compared to indole | Enhanced ability to accept electrons |

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound, including its conformational preferences and interactions with its environment.

Conformational Analysis and Exploration of Energy Landscapes

The primary conformational flexibility in this compound arises from the rotation around the N-C(O) single bond of the acetyl group. Conformational analysis would involve systematically rotating this bond and calculating the corresponding energy to identify the most stable conformer(s). It is generally expected that the planar conformer, where the acetyl group is coplanar with the indole ring, would be the most stable due to favorable conjugation. However, steric hindrance with the hydrogen atom at the 7-position of the indole ring could lead to a slightly twisted, lower-energy conformation. An energy landscape plot would reveal the energy barriers between different conformations and the probability of their existence at a given temperature.

Simulation of Intermolecular Interactions within Chemical Systems

Molecular dynamics (MD) simulations can be employed to study how this compound interacts with other molecules, such as solvents or biological macromolecules. In an MD simulation, the atoms' movements are simulated over time, governed by a force field that describes the inter- and intramolecular forces.

These simulations can reveal preferred interaction sites. For instance, the oxygen atom of the acetyl group and the nitrogen atom of the nitrile group are expected to be primary sites for hydrogen bonding with protic solvents or hydrogen bond donors in a biological receptor. The aromatic indole ring can participate in π-π stacking interactions with other aromatic systems. Understanding these intermolecular forces is critical for predicting the compound's solubility, crystal packing, and potential biological activity.

In Silico Approaches to Structure-Reactivity and Structure-Interaction Relationships

In silico methods provide a bridge between the molecular structure of this compound and its potential reactivity and interactions. By building quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models, it is possible to correlate calculated molecular descriptors with observed or predicted activities.

For instance, descriptors such as the electrostatic potential surface, molecular volume, and various electronic parameters derived from quantum chemical calculations can be used to build models that predict the compound's behavior in different chemical or biological contexts. While specific experimental data for this compound is lacking, these in silico approaches allow for a rational, hypothesis-driven exploration of its potential applications based on its computed properties and comparisons with known indole derivatives. The synthesis and study of various indole derivatives are common in medicinal chemistry, and computational methods play a crucial role in guiding these efforts. nih.govnih.govrsc.org

| Computational Method | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and energetics | Electron distribution, orbital energies, stability |

| Molecular Orbital Analysis | Examination of HOMO, LUMO, and reactivity descriptors | Prediction of reactivity, sites for nucleophilic/electrophilic attack |

| Conformational Analysis | Exploration of rotational energy landscape of the acetyl group | Identification of stable conformers and rotational barriers |

| Molecular Dynamics (MD) | Simulation of movement and interactions over time | Understanding intermolecular forces, solvation, and binding modes |

| QSAR/QSPR Modeling | Correlation of molecular descriptors with activity/properties | Prediction of potential biological activity or physical properties |

Prediction of Reaction Outcomes and Selectivity

The indole scaffold is a privileged structure in medicinal chemistry, but its functionalization can be challenging due to the presence of multiple reactive sites. Computational chemistry offers powerful methods to predict the outcomes and selectivity of reactions involving indole derivatives.

The reactivity of the indole ring is influenced by the electronic effects of its substituents. In this compound, the acetyl group at the N1 position is an electron-withdrawing group, which generally deactivates the pyrrole (B145914) ring towards electrophilic substitution. Conversely, the carbonitrile group at the C6 position is also electron-withdrawing, influencing the reactivity of the benzene (B151609) portion of the indole.

Computational models, particularly those based on density functional theory (DFT), can be employed to calculate the electron density at each position of the indole ring. This allows for the prediction of the most nucleophilic and electrophilic sites, and thus the likely positions for substitution reactions. For instance, Fukui functions and dual descriptors, derived from conceptual DFT, can quantify the reactivity of each atomic site towards nucleophilic, electrophilic, and radical attack.

Machine learning algorithms are also being increasingly used to predict the outcomes of chemical reactions. youtube.comarxiv.orgmit.edu These models are trained on large datasets of known reactions and can learn complex relationships between reactants, reagents, and products. youtube.comarxiv.orgmit.edu For this compound, a trained model could predict the major product of a given reaction with a certain degree of accuracy, even for reactions that have not been experimentally tested. mit.edu

The site selectivity of C-H functionalization reactions on indoles is a particularly challenging area where computational methods have proven valuable. rsc.orgnih.govresearchgate.net The use of directing groups can steer a catalyst to a specific C-H bond, and computational studies can help in the design of new directing groups and in understanding the mechanism of these reactions. nih.govresearchgate.netresearchgate.net For this compound, computational analysis could predict the most favorable site for functionalization, considering both the intrinsic reactivity of the indole core and the influence of the acetyl and carbonitrile substituents. researchgate.net

To illustrate how computational methods can be applied to predict reaction selectivity, consider the hypothetical bromination of this compound. A computational study might involve the following steps:

Geometry Optimization: The 3D structure of the molecule is optimized using a suitable level of theory (e.g., B3LYP/6-31G*).

Electronic Property Calculation: Various electronic properties, such as atomic charges, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), are calculated.

Reactivity Descriptor Analysis: Reactivity indices like Fukui functions are computed to identify the most reactive sites for electrophilic attack.

Transition State Modeling: For different possible reaction pathways (e.g., bromination at C2, C3, C4, C5, or C7), the transition state structures and their corresponding activation energies are calculated. The pathway with the lowest activation energy is predicted to be the most favorable.

A hypothetical outcome of such a computational study is presented in the table below:

| Reactive Site | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C2 | 18.5 | No |

| C3 | 15.2 | Yes |

| C4 | 22.1 | No |

| C5 | 20.8 | No |

| C7 | 19.4 | No |

Virtual Screening for Molecular Binding and Interaction Potentials

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net This method is significantly faster and more cost-effective than traditional high-throughput screening. nih.govresearchgate.net Given the prevalence of the indole nucleus in pharmacologically active compounds, this compound is a prime candidate for such in silico investigations. nih.govacs.orgnih.gov

The process of virtual screening typically involves the following steps:

Target Selection and Preparation: A biologically relevant protein target is chosen. The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB) or modeled using homology modeling. The protein structure is then prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Preparation: A 3D model of this compound is generated and its geometry is optimized.

Molecular Docking: A molecular docking program is used to predict the preferred orientation of the ligand when bound to the protein. The program samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. nih.govjetir.org

Analysis of Binding Interactions: The predicted binding poses are analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. nih.govnih.gov

For example, based on the known activities of other indole derivatives, one might hypothesize that this compound could be an inhibitor of a particular kinase. A virtual screening study could then be performed to test this hypothesis. The results of such a study could be presented in a table summarizing the predicted binding affinity and key interactions.

A hypothetical virtual screening of this compound against a panel of kinases could yield the following results:

| Kinase Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | ASP145, LYS72, PHE144 |

| Kinase B | -7.2 | GLU98, VAL34, TRP150 |

| Kinase C | -6.1 | THR201, ILE55, TYR180 |

These computational predictions, while not a substitute for experimental validation, provide a strong foundation for further research. They can guide the synthesis of new derivatives with improved activity and selectivity, and prioritize compounds for biological testing, ultimately accelerating the drug discovery process.

Advanced Research Applications of 1 Acetyl 1h Indole 6 Carbonitrile in Chemical Science

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

The utility of an organic molecule is often defined by its ability to serve as a building block for more complex structures. However, specific examples of 1-acetyl-1H-indole-6-carbonitrile in this capacity are not readily found in published research.

Precursor for the Construction of Diverse Heterocyclic Architectures

The indole (B1671886) nucleus is a privileged scaffold in the synthesis of a vast array of heterocyclic compounds. The presence of the nitrile group at the C6 position and the acetyl group at the N1 position on this compound suggests its potential as a precursor for various synthetic transformations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form different heterocyclic rings. The N-acetyl group can act as a protecting group, which can be removed to allow for further functionalization at the indole nitrogen. However, specific, documented examples of these transformations for this particular molecule are not available in the reviewed literature.

Building Block for the Development of Novel Functional Materials

Indole derivatives have been explored for their potential in creating functional materials, such as organic semiconductors and fluorescent probes, due to their electronic properties. The combination of the electron-withdrawing nitrile group and the indole ring in this compound could, in theory, be exploited in the design of new materials. Nevertheless, there is a lack of published studies that specifically utilize this compound for the development of functional materials.

Contributions to Medicinal Chemistry Research Through Molecular Design

The indole scaffold is a common feature in many pharmaceuticals and biologically active compounds. While the general importance of indoles in medicinal chemistry is well-established, the specific role of this compound in this field remains undefined in the scientific literature.

Design and Synthesis of Novel Indole-Based Scaffolds for Molecular Recognition

The design and synthesis of novel molecular scaffolds are crucial for the discovery of new drugs. The structure of this compound presents a unique substitution pattern that could be a starting point for creating new indole-based libraries for high-throughput screening. The nitrile and acetyl groups offer handles for chemical modification, allowing for the generation of a diverse set of derivatives. Despite this potential, there are no specific reports on the use of this compound to design and synthesize novel scaffolds for molecular recognition.

Elucidation of Molecular Interactions with Biological Targets (e.g., Enzymes, Receptors)

Understanding how a molecule interacts with biological targets is fundamental to drug development. While numerous studies have detailed the interactions of various indole derivatives with enzymes and receptors, there is no available data on the specific molecular interactions of this compound with any biological target.

Chemical Strategies for Lead Compound Development and Optimization

Lead optimization is a critical phase in drug discovery, where a promising compound is chemically modified to improve its efficacy and safety profile. The structural features of this compound could theoretically be used in structure-activity relationship (SAR) studies to guide the development of more potent and selective drug candidates. However, the absence of initial biological activity data for this compound means that no such lead optimization strategies have been reported.

Exploration in Catalysis and Advanced Material Science

The distinct electronic characteristics of the this compound scaffold make it a candidate for applications beyond medicine, particularly in catalysis and the development of novel functional materials.

While this compound is often the product of catalytic reactions, such as palladium-catalyzed cross-couplings, its structure also holds potential for use as a ligand or a precursor to catalytic materials. nih.gov The nitrogen atom of the indole ring and the nitrile group can act as coordination sites for metal centers.

One promising route involves its conversion to a more robust coordinating ligand. The 6-carbonitrile group can be hydrolyzed to indole-6-carboxylic acid. Research has shown that polymers of indole-6-carboxylic acid can serve as a matrix to immobilize metal complexes, creating effective electrocatalysts. For example, a poly(indole-6-carboxylic acid)/carbon composite has been used to support iron (II) or copper (II) phenanthroline complexes, yielding catalysts for the oxygen reduction reaction (ORR). researchgate.net This suggests that this compound could serve as a valuable monomeric precursor for synthesizing such heterogeneous catalysts. The acetyl group could be retained or removed to modulate the electronic properties and solubility of the resulting polymer.

Furthermore, indole derivatives are widely used as ligands in homogeneous catalysis. The ability of the indole scaffold to be functionalized allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, influencing their catalytic activity and selectivity.

The indole ring is an excellent chromophore and fluorophore due to its extended π-conjugated system. This inherent property makes indole derivatives, including this compound, attractive building blocks for organic electronic and photonic materials.

Organic Light-Emitting Diodes (OLEDs): The development of materials for OLEDs is a major area of modern materials science. researchgate.net Indole derivatives are investigated for their potential as host materials or emitters in the emissive layer of OLED devices. researchgate.netmdpi.com Their tunable electronic structure allows for the generation of light across the visible spectrum. The acetyl and nitrile substituents on this compound are electron-withdrawing groups that can significantly modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the indole core. This tuning is critical for efficient charge injection, transport, and recombination in an OLED device, ultimately determining its color and quantum efficiency.

Fluorescent Sensors: The optical properties of indole derivatives can be sensitive to their local environment. researchgate.net This has led to their use as fluorescent sensors for detecting various analytes, including metal ions. researchgate.netacs.orgacs.org The fluorescence emission of an indole-based compound can be quenched or enhanced upon binding to a specific ion, providing a detectable signal. The nitrile group in this compound could act as a binding site for metal ions, potentially modulating the fluorescence of the indole core and enabling its use in chemical sensing applications.

The table below summarizes the optical properties of some functionalized indole derivatives, demonstrating the tunability of this scaffold for material applications.

Table 2: Optical Properties of Selected Indole Derivatives for Material Applications

| Indole Derivative Type | Application | Emission Wavelength (nm) | Key Feature/Observation |

|---|---|---|---|

| Spiropyran with Indole Moiety | Metal Ion Sensor | 91 to 135 nm (Stokes Shift) | Exhibits negative solvatochromism; sensitivity depends on solvent environment. acs.orgacs.org |

| Bis-indole Derivative | Fluorescent Chemosensor | - | Emission intensity changes with metal ion concentration. researchgate.net |

Future Research Directions and Perspectives for 1 Acetyl 1h Indole 6 Carbonitrile

Development of Novel and Highly Efficient Synthetic Routes

While classical methods for indole (B1671886) synthesis exist, the future of producing 1-acetyl-1H-indole-6-carbonitrile lies in the development of more sophisticated and efficient synthetic strategies. Modern organic synthesis emphasizes atom economy, step economy, and the use of environmentally benign reagents.

Future synthetic efforts could focus on:

One-Pot and Multi-Component Reactions (MCRs): The use of MCRs, where multiple starting materials react in a single operation, could provide rapid access to the this compound core or its complex derivatives. nih.gov Research could explore one-pot procedures that combine indole ring formation with subsequent N-acetylation and C6-cyanation.

C-H Functionalization: Direct C-H functionalization is a powerful tool for streamlining synthesis by avoiding the need for pre-functionalized starting materials. Future work could investigate palladium-catalyzed or other transition-metal-catalyzed C-H cyanation of 1-acetylindole (B1583761) to introduce the carbonitrile group directly at the C6-position. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow process for the synthesis of this compound could enable safer handling of potentially hazardous reagents and facilitate large-scale production for further studies.

Table 1: Potential Future Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Areas for Research |

| Multi-Component Reactions | Increased efficiency, reduced waste, rapid library generation. | Identification of suitable starting materials and catalysts. nih.gov |

| C-H Cyanation | Step economy, reduced reliance on pre-functionalized indoles. | Development of regioselective catalysts for C6-cyanation. acs.org |

| Flow Chemistry | Enhanced safety, scalability, and precise reaction control. | Optimization of reaction conditions and reactor design. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Engineering enzymes for specific indole functionalization. |

Exploration of Undiscovered Reactivity Patterns and Functional Group Transformations

The unique arrangement of the acetyl and nitrile groups on the indole scaffold of this compound opens up avenues for exploring novel reactivity. The interplay between the electron-withdrawing nature of these groups and the electron-rich indole nucleus could lead to unique chemical behaviors.

Future research could investigate:

Transformations of the Nitrile Group: The nitrile functionality is a versatile precursor to other functional groups. Its reduction could yield primary amines, while hydrolysis could produce carboxylic acids. These transformations would provide access to a new library of derivatives with potentially different biological activities or material properties.

Reactivity at the C2 and C3 Positions: While the N1-acetyl group reduces the nucleophilicity of the indole, electrophilic substitution reactions at the C2 and C3 positions could still be possible under specific conditions. nih.gov Investigating these reactions would allow for further diversification of the molecular structure.

Cycloaddition Reactions: The indole core can participate in cycloaddition reactions. nih.gov Exploring the dienophilic or dipolarophilic nature of this compound could lead to the synthesis of complex, fused heterocyclic systems.

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, computational studies could significantly accelerate its development.

Future computational work could include:

DFT (Density Functional Theory) Studies: DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help in understanding its reactivity patterns and in designing new reactions.

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives. This can guide the design of more potent analogs.

QSAR (Quantitative Structure-Activity Relationship) Modeling: By synthesizing a small library of derivatives and evaluating their activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby streamlining the optimization process.

Expansion into Emerging Interdisciplinary Fields of Chemical Research

The unique structural features of this compound make it a candidate for exploration in various interdisciplinary fields beyond traditional organic synthesis.

Potential areas for future interdisciplinary research include:

Chemical Biology: Indole derivatives are known to interact with a wide range of biological targets. this compound could be investigated as a probe or modulator of biological processes. The nitrile group can also be a bioisostere for other functional groups, which is a valuable concept in drug design.

Materials Science: The planar, aromatic structure of the indole ring, combined with the polar nitrile group, suggests potential applications in organic electronics. Research could explore its use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component of functional polymers.

Supramolecular Chemistry: The potential for hydrogen bonding and π-π stacking interactions could be exploited in the design of self-assembling systems, molecular sensors, or novel crystalline materials.

Q & A

Q. What are the common synthetic routes for preparing 1-acetyl-1H-indole-6-carbonitrile?

Methodological Answer: The synthesis typically involves functionalizing the indole scaffold. A plausible route includes:

- Step 1: Acetylation of 6-cyanoindole (6-indolecarbonitrile) using acetyl chloride or acetic anhydride under reflux in a polar aprotic solvent (e.g., dichloromethane) .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the acetylated product.

- Key Considerations: Monitor reaction progress using TLC and optimize temperature to avoid over-acetylation or decomposition. For structurally similar derivatives, sodium acetate in acetic acid has been employed as a mild catalyst .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

Methodological Answer:

- Crystal Growth: Dissolve the compound in a solvent (e.g., ethanol) and allow slow evaporation to form single crystals.

- Data Collection: Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 113 K) to minimize thermal motion .

- Refinement: Process data using SHELXL (for small-molecule refinement) to resolve bond lengths, angles, and dihedral angles. Validate the structure with R-factors (e.g., R₁ < 0.05) and residual electron density analysis .

- Example: Similar indole derivatives (e.g., 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile) showed dihedral angles of ~64° between aromatic rings, critical for confirming substituent orientation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

Methodological Answer:

- Parameter Screening: Use a Design of Experiments (DoE) approach to test variables:

- Temperature: Lower temperatures (0–25°C) reduce side reactions like ring oxidation.

- Catalyst: Replace traditional acid catalysts with milder alternatives (e.g., pyridine) to suppress polymerization .

- Solvent: Dichloromethane or acetonitrile minimizes solvent participation in side reactions compared to DMF .

- By-Product Analysis: Employ HPLC-MS to identify impurities (e.g., over-acetylated species or decyanated products). Adjust stoichiometry (e.g., 1.1 eq. acetylating agent) to limit excess reagent .

Q. What analytical strategies resolve contradictions in stability data for this compound under varying conditions?

Methodological Answer:

- Multi-Technique Validation:

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Compare with TGA data to confirm mass loss patterns .

- Hydrolytic Stability: Conduct accelerated stability studies (pH 1–13, 40°C) and monitor degradation via <sup>1</sup>H NMR for hydrolyzed acetyl groups or nitrile conversion to carboxylic acids .

- Contradictory Data: If HPLC and LC-MS yield conflicting purity results, cross-validate with <sup>13</sup>C NMR to detect trace impurities (e.g., 6-cyanoindole starting material) .

Q. How can computational modeling predict reactivity trends in this compound derivatives?

Methodological Answer:

- DFT Calculations: Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model:

- Validation: Compare computed IR spectra (e.g., C≡N stretch at ~2200 cm⁻¹) with experimental FT-IR data to confirm model accuracy .

Q. What strategies mitigate challenges in characterizing low-crystallinity batches of this compound?

Methodological Answer:

- Alternative Techniques:

- Crystallization Additives: Introduce co-crystallizing agents (e.g., succinic acid) or use anti-solvent vapor diffusion to improve crystal quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。